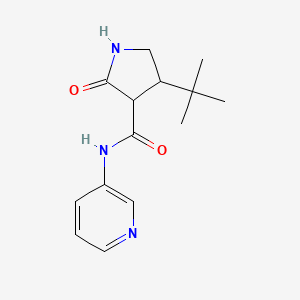

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Description

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-5-4-6-15-7-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCFGYXLMAXMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions . For instance, the reaction of tert-butylamine with a suitable diketone can lead to the formation of the pyrrolidine ring, which is then further functionalized to introduce the pyridin-3-yl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide exhibits several notable biological activities:

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes, making it a candidate for therapeutic applications. For instance, its structure allows it to interact with enzymes involved in inflammatory responses and cancer pathways .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This property positions it as a potential treatment for inflammatory diseases.

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research highlights its ability to inhibit tumor cell proliferation, indicating potential use in targeted cancer therapies .

Case Study on Anticancer Activity

A study demonstrated that derivatives of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide exhibited significant cytotoxicity against human cancer cell lines. For example, modifications to the side chains of similar compounds have shown improved selectivity for tumor cells over normal cells, suggesting pathways for optimizing therapeutic efficacy .

Case Study on Anti-inflammatory Assessment

In vivo models have indicated that certain derivatives maintain anti-inflammatory potency while exhibiting reduced ulcerogenic effects. This dual action makes them suitable candidates for further development as therapeutic agents against inflammatory conditions .

Synthesis and Mechanism of Action

The synthesis of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves several synthetic steps starting from readily available precursors. The mechanism of action primarily revolves around its ability to bind selectively to specific receptors and inhibit key enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.

Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.

Uniqueness

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and pyridin-3-yl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its structure includes a pyrrolidine ring, a pyridine moiety, and a tert-butyl group, which significantly influence its chemical properties and biological activity. This article explores the compound's biological activities, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is CHNO, with a molecular weight of approximately 262.30 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may affect its interaction with biological targets and solubility in organic solvents.

Biological Activity Overview

Research indicates that 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing cellular responses.

- Anti-inflammatory Properties : Studies have suggested that this compound may reduce inflammation through specific biochemical pathways.

- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties by modulating cell proliferation and apoptosis .

The mechanism by which 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. It potentially inhibits enzyme activity or alters receptor signaling pathways, leading to therapeutic outcomes. For instance, it may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in its structure can significantly impact its biological efficacy. The steric effects introduced by the tert-butyl group and the positioning of the pyridine ring are critical factors influencing binding affinity and selectivity for molecular targets .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | Pyrrolidine ring, pyridine moiety | Anti-inflammatory, anticancer |

| 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | Similar core structure | Enzyme inhibition |

| 4-tert-butyl-2-oxo-N-(pyridin-5-yl)pyrrolidine-3-carboxamide | Altered pyridine position | Varying pharmacological profiles |

Case Studies

Several studies have evaluated the biological activity of related compounds within the same structural class:

- Anti-inflammatory Activity : A study demonstrated that derivatives similar to 4-tert-butyl compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

- Anticancer Effects : In vitro assays showed that certain derivatives could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

- Enzyme Inhibition Studies : Research highlighted that compounds with similar structures effectively inhibited specific enzymes linked to metabolic disorders, showcasing their therapeutic promise .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in pyrrolidine ring formation .

- Temperature control : Intermediate steps (e.g., amide coupling) often require 0–5°C to minimize side reactions, while cyclization may need reflux (80–100°C) .

- Catalysts : Use coupling agents like HATU or EDCI for carboxamide bond formation, with yields monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization ensures >95% purity .

Advanced: How can computational methods predict the bioactive conformation of this compound?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) using crystal structures from databases (PDB). Key interactions (H-bonding with pyridine N, hydrophobic packing with tert-butyl) are prioritized .

- MD simulations : GROMACS or AMBER assess stability in aqueous/lipid bilayers (50–100 ns runs) to evaluate conformational flexibility .

- QM/MM : Hybrid quantum mechanics/molecular mechanics refines electronic interactions at binding sites .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms pyrrolidine ring protons (δ 3.1–3.8 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). DEPT-135 identifies CH₂/CH₃ groups .

- HRMS : Exact mass (e.g., [M+H]⁺) verified within 5 ppm error .

- X-ray crystallography : Resolves stereochemistry (e.g., tert-butyl orientation) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in reported bioactivity data across cell lines?

Answer:

- Dose-response profiling : Use 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values, accounting for cell viability assay variability (MTT vs. ATP-based) .

- Target engagement assays : SPR or CETSA confirm direct binding to suspected targets (e.g., PDE4) .

- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify species-specific clearance rates impacting efficacy .

Basic: What structural features influence its solubility and bioavailability?

Answer:

- LogP : The tert-butyl group increases hydrophobicity (predicted LogP ~2.5), while the pyridine ring enhances aqueous solubility at acidic pH .

- Salt formation : Co-crystallization with HCl or sodium salts improves dissolution rates .

- Permeability : Caco-2 assays (Papp < 5 × 10⁻⁶ cm/s) guide prodrug strategies for intestinal absorption .

Advanced: How to design SAR studies for derivatives targeting enzyme inhibition?

Answer:

- Core modifications : Substitute pyridin-3-yl with pyrazine (electron-deficient) or morpholine (H-bond donor) to alter potency .

- Stereochemistry : Synthesize (R/S)-pyrrolidine variants via chiral HPLC and compare IC₅₀ against wild-type enzymes .

- Bioisosteres : Replace the carboxamide with sulfonamide or urea to assess tolerance in binding pockets .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Kinase inhibition : Use ADP-Glo™ assay for kinase panels (e.g., CDK2, EGFR) at 10 µM .

- Cytotoxicity : Screen against NCI-60 cell lines (72 hr exposure) with EC₅₀ determination .

- Metabolic enzymes : CYP450 inhibition (3A4, 2D6) assessed via fluorometric kits .

Advanced: How to elucidate degradation pathways under accelerated stability conditions?

Answer:

- Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze degradants via LC-MSⁿ. Hydrolysis of the lactam ring is a common pathway .

- Oxidative stress : Treat with 0.3% H₂O₂; pyridine N-oxide formation indicates susceptibility .

- Light exposure : ICH Q1B guidelines (1.2 million lux-hours) detect photolytic cleavage of the carboxamide bond .

Basic: How to determine binding kinetics using biophysical methods?

Answer:

- SPR : Immobilize target protein (e.g., BSA as a control) and measure kon/koff rates at 25°C .

- ITC : Titrate compound into protein solution (e.g., 20 µM) to calculate ΔH and Kd .

- DSF : Monitor Tm shifts (ΔTm > 2°C indicates binding) with SYPRO Orange dye .

Advanced: What strategies mitigate off-target effects in animal models?

Answer:

- Selective dosing : PK-guided regimens (e.g., QD vs. BID) maintain plasma levels below toxicity thresholds .

- Toxicogenomics : RNA-seq of liver/kidney tissues identifies pathways (e.g., oxidative stress) post 14-day exposure .

- Metabolite profiling : LC-HRMS of plasma (0–24 hr) detects reactive intermediates for structural redesign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.